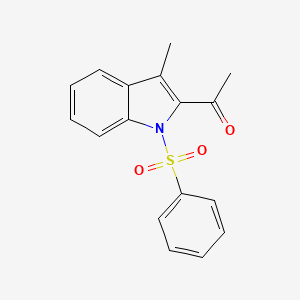

1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)-

CAS No.: 143774-63-4

Cat. No.: VC16840933

Molecular Formula: C17H15NO3S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143774-63-4 |

|---|---|

| Molecular Formula | C17H15NO3S |

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | 1-[1-(benzenesulfonyl)-3-methylindol-2-yl]ethanone |

| Standard InChI | InChI=1S/C17H15NO3S/c1-12-15-10-6-7-11-16(15)18(17(12)13(2)19)22(20,21)14-8-4-3-5-9-14/h3-11H,1-2H3 |

| Standard InChI Key | FZOJVCJGKMSWOI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C(=O)C |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1H-indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- is defined by its indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The substitution pattern at positions 1, 2, and 3 introduces distinct functional groups: a phenylsulfonyl moiety at N-1, an acetyl group at C-2, and a methyl group at C-3. These modifications significantly alter the compound’s electronic and steric properties compared to unsubstituted indole.

Electronic and Steric Effects

The phenylsulfonyl group at N-1 enhances solubility in polar solvents due to its electron-withdrawing nature, while the acetyl group at C-2 contributes to π-π stacking interactions with aromatic residues in biological targets. The methyl group at C-3 introduces steric hindrance, potentially modulating binding affinity and selectivity. The compound’s planar indole core facilitates interactions with hydrophobic pockets in enzymes or receptors, a feature common to many bioactive indole derivatives .

Physicochemical Properties

Key physicochemical parameters include a calculated LogP of 4.77, indicating moderate lipophilicity, and a polar surface area (PSA) of 64.52 Ų, which influences membrane permeability. These properties are critical for understanding its pharmacokinetic behavior and drug-likeness.

Table 1: Comparative Structural and Bioactive Properties of 1H-Indole, 2-Acetyl-3-Methyl-1-(Phenylsulfonyl)- and Analogues

| Compound Name | Structural Features | Notable Bioactivity |

|---|---|---|

| 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- | N-1 phenylsulfonyl, C-2 acetyl, C-3 methyl | Cholinesterase inhibition, anticancer |

| 3-Ethynyl-2-methyl-1-(phenylsulfonyl)-1H-indole | C-3 ethynyl substitution | Antiviral activity |

| Indomethacin | Indole with carboxylic acid at C-3 | Anti-inflammatory |

Synthesis Methods

The synthesis of 1H-indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- typically involves a multi-step sequence starting from indole. A representative route is outlined below:

Key Synthetic Steps

-

Sulfonylation at N-1: Indole reacts with phenylsulfonyl chloride in the presence of a base (e.g., pyridine) to form 1-(phenylsulfonyl)indole.

-

Acetylation at C-2: The intermediate undergoes Friedel-Crafts acetylation using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group.

-

Methylation at C-3: A methyl group is introduced via alkylation, often employing methyl iodide and a strong base.

Optimization and Challenges

Reaction conditions, such as temperature (typically 80–100°C for sulfonylation) and solvent choice (e.g., dichloromethane for acetylation), critically influence yield. Purification via recrystallization or column chromatography is essential to isolate the final product. Industrial-scale synthesis would require optimization for cost-effectiveness and environmental sustainability, potentially employing continuous flow reactors.

Biological Activities and Mechanisms of Action

Cholinesterase Inhibition

1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative disorders like Alzheimer’s disease. The phenylsulfonyl group likely interacts with the catalytic anionic site of AChE, while the acetyl group participates in hydrogen bonding with peripheral anionic sites .

Additional Pharmacological Activities

Preliminary data indicate anti-inflammatory and antimicrobial properties, though these require further validation. The methyl group at C-3 may reduce metabolic degradation, prolonging half-life in biological systems.

Applications in Medicinal Chemistry

Polypharmacology

The compound’s multi-target activity positions it as a candidate for polypharmacology, particularly in treating multifactorial diseases like cancer and neurodegeneration. Its dual cholinesterase inhibition and pro-apoptotic effects exemplify this potential .

Drug Design Considerations

Structural modifications, such as replacing the acetyl group with a carboxylic acid (as in indomethacin), could enhance anti-inflammatory activity. Conversely, introducing halogen atoms might improve blood-brain barrier permeability for CNS-targeted therapies .

Comparative Analysis with Structural Analogues

Functional Group Impact

-

Phenylsulfonyl vs. Benzenesulfonyl: The phenylsulfonyl group in 1H-indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- offers greater steric bulk compared to benzenesulfonyl, potentially affecting target selectivity.

-

Acetyl vs. Ethynyl: Substituting C-2 acetyl with ethynyl (as in 3-ethynyl-2-methyl-1-(phenylsulfonyl)-1H-indole) shifts activity from cholinesterase inhibition to antiviral effects.

Bioactivity Trends

Compounds with electron-withdrawing groups at N-1 (e.g., sulfonyl) generally exhibit enhanced enzymatic inhibition, while hydrophobic substituents at C-3 improve membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume